3,3-Difluoro-4-methylpyrrolidine
Overview
Description
“3,3-Difluoro-4-methylpyrrolidine” is a chemical compound with the IUPAC name 3,3-difluoro-4-methylpyrrolidine . It is used as a building block in research .
Synthesis Analysis
The synthesis of pyrrolidines, including 3,3-Difluoro-4-methylpyrrolidine, involves various methods. One such method is the N-heterocyclization of primary amines with diols . Another approach involves the use of copper (I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides .Molecular Structure Analysis
The molecular formula of 3,3-Difluoro-4-methylpyrrolidine is C5H10ClF2N . The structure includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. Two of the carbon atoms are substituted with fluorine atoms, and one carbon atom is substituted with a methyl group .Physical And Chemical Properties Analysis
The molecular weight of 3,3-Difluoro-4-methylpyrrolidine is 157.59 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Fluorinated Heterocycles Synthesis
1-Methylpyrrole fluorination led to various fluorinated pyrrolidines, including derivatives similar to 3,3-difluoro-4-methylpyrrolidine. This study highlights the role of fluorination in synthesizing complex fluorinated heterocycles, useful in various chemical applications (Coe, Smith, Tatlow, & Wyatt, 1975).
Platinum and Fluorine Complexes
Research on Pt(II) and Pt(IV) difluoro complexes with phosphine ligands revealed insights into the stability and reactivity of fluorine-containing organometallic compounds. This work contributes to understanding the behavior of fluorine in complex chemical environments (Yahav, Goldberg, & Vigalok, 2005).
Enantioselective Synthesis in Medicinal Chemistry
The enantioselective synthesis of 3,3-difluoropyrrolidin-4-ol, a structurally related compound, emphasizes the significance of such fluorinated pyrrolidines in medicinal chemistry, showcasing their potential as building blocks for complex drug molecules (Si, Fales, Torrado, Frimpong, Kaoudi, Vandeveer, & Njoroge, 2016).
Azomethine Ylide Chemistry
Synthesizing small 3-fluoro- and 3,3-difluoropyrrolidines through azomethine ylide chemistry demonstrates the utility of these compounds in creating various chemical structures, highlighting the versatility of fluorine in organic synthesis (McAlpine, Tran-Dube, Wang, Scales, Matthews, Collins, Nair, Nguyen, Bian, Martinez Alsina, Sun, Zhong, Warmus, & O’Neill, 2015).
Cycloaddition Reactions
Difluoro(methylene)cyclopropanes underwent cycloaddition with nitrones, forming difluorinated tetrahydropyridinols, showcasing the application of difluorinated pyrrolidines in creating complex, highly substituted organic molecules (Hang, Chen, & Xiao, 2008).
Electrocatalysis in Chemistry
Research involving fluorinated pyrrolidines, like 3,3-difluoro-4-methylpyrrolidine, in iron complexes with diphosphine ligands for electrocatalytic oxidation of H2, highlights their potential in catalytic processes and renewable energy applications (Liu, Liao, O’Hagan, Hulley, Dubois, & Bullock, 2015).
Safety And Hazards
properties
IUPAC Name |
3,3-difluoro-4-methylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c1-4-2-8-3-5(4,6)7/h4,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVCPSBRCPBAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-4-methylpyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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